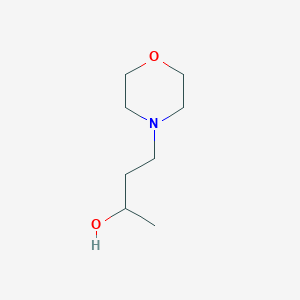

4-(Morpholin-4-yl)butan-2-ol

Description

Contextualization of the Morpholine (B109124) Scaffold in Organic Chemistry

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a significant and versatile scaffold in organic and medicinal chemistry. nih.govdntb.gov.ua Its utility stems from a combination of favorable physicochemical, biological, and metabolic properties. nih.govsci-hub.se The presence of the morpholine moiety can enhance the pharmacokinetic profile of bioactive molecules, contributing to improved absorption, distribution, metabolism, and excretion (ADME) properties. dntb.gov.uanih.gov

In drug design, the morpholine ring can act in several capacities: as an interacting element with biological targets, as a foundational scaffold for building more complex molecules, or as a modulator of pharmacokinetic and pharmacodynamic properties. acs.org It is considered a "privileged structure" because it is a recurring motif in a variety of compounds that exhibit a wide range of biological activities. nih.govsci-hub.se The flexibility of the morpholine ring, which typically adopts a chair-like conformation, allows it to fit into diverse biological targets. acs.org Its synthesis is also generally straightforward, making it an attractive component for inclusion in drug discovery programs. nih.govsci-hub.se

Significance of Chiral Secondary Alcohols in Chemical Research

Chiral secondary alcohols are crucial building blocks in the synthesis of a vast array of pharmaceuticals and other fine chemicals. researchgate.netpharmtech.com The specific three-dimensional arrangement (stereochemistry) of the hydroxyl group in these molecules is often critical for their biological activity. nih.gov Enantiomerically pure secondary alcohols are essential intermediates for producing drugs with high specificity and reduced side effects. researchgate.netpharmtech.com

The synthesis of single-enantiomer chiral alcohols is a significant area of research. nih.gov Methodologies for achieving this include the resolution of racemic mixtures, where one enantiomer is selectively reacted or separated, and the asymmetric reduction of prochiral ketones, which directly yields a single enantiomer. pharmtech.com Biocatalysis, using enzymes such as lipases and alcohol dehydrogenases, has emerged as a powerful and environmentally friendly approach for producing chiral alcohols with high enantiomeric purity under mild reaction conditions. nih.govbohrium.com

Rationale for the Academic Study of 4-(Morpholin-4-yl)butan-2-ol

The academic interest in this compound arises from its identity as a chiral alcohol that incorporates the valuable morpholine scaffold. evitachem.commdpi.com This compound serves as a key chiral component in the structure of the mucolytic drug Fedrilate. evitachem.commdpi.com The study of this compound provides a platform for investigating methods of producing enantiomerically pure pharmaceuticals. evitachem.com

A significant focus of research on this compound is its use as a substrate in enantioselective reactions, particularly those catalyzed by enzymes. evitachem.commdpi.com For instance, the kinetic resolution of racemic this compound using lipase (B570770) B from Candida antarctica (CaLB) is a subject of study. mdpi.com This research is relevant for developing efficient and scalable methods for the synthesis of chiral drugs. mdpi.com

Overview of Research Objectives and Hypotheses for this compound

Research concerning this compound is centered on the development and optimization of methods for its enantioselective synthesis and its application as a chiral building block. Key research objectives include:

Developing efficient kinetic resolution processes: A primary goal is to achieve high conversion and enantiomeric excess in the separation of the enantiomers of this compound. mdpi.com This involves exploring different biocatalysts, reaction conditions, and reactor technologies. mdpi.commdpi.com

Investigating novel biocatalyst immobilization techniques: Researchers are exploring methods to immobilize enzymes like CaLB on supports such as magnetic nanoparticles. mdpi.com The hypothesis is that immobilization can enhance enzyme stability, activity, and reusability, making the process more economically viable. mdpi.comresearchgate.net

Exploring continuous flow reactor systems: A significant objective is to transition from batch reactions to continuous flow systems for the synthesis of chiral this compound. mdpi.commdpi.com It is hypothesized that microreactors can offer better control over reaction parameters, leading to improved efficiency and scalability. mdpi.commdpi.com

A notable study focused on the lipase-catalyzed enantiomer selective acylation of racemic this compound. mdpi.com The research involved immobilizing Candida antarctica lipase B (CaLB) on magnetic nanoparticles and utilizing these in a novel U-shape microreactor for continuous flow biocatalysis. mdpi.com The results of this study demonstrated the successful kinetic resolution of the racemic alcohol, yielding the (R)-acetate and the (S)-alcohol with high enantiopurity. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBZAIRQNOBTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Analysis and Structural Elucidation of 4 Morpholin 4 Yl Butan 2 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(Morpholin-4-yl)butan-2-ol

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, a combination of NMR experiments is employed to assign all proton and carbon signals and confirm the connectivity of the molecular framework.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their local chemical environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The integration of the signals corresponds to the number of protons, and the multiplicity (splitting pattern) reveals the number of adjacent protons.

The presence of a stereocenter at the C2 position can lead to the diastereotopicity of the methylene (B1212753) protons at C3, potentially causing them to have different chemical shifts and appear as a more complex multiplet. reddit.com Similarly, the axial and equatorial protons on the morpholine (B109124) ring are chemically non-equivalent. researchgate.net

Predicted ¹H NMR Data for this compound

| Atom Number | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| 1 | H-1 (CH₃) | ~ 1.15 | Doublet (d) | 3H |

| 2 | H-2 (CH) | ~ 3.75 | Multiplet (m) | 1H |

| 3 | H-3 (CH₂) | ~ 1.60 | Multiplet (m) | 2H |

| 4 | H-4 (CH₂) | ~ 2.40 | Multiplet (m) | 2H |

| 5, 9 | H-5, H-9 (CH₂) | ~ 2.45 | Triplet (t) | 4H |

| 6, 8 | H-6, H-8 (CH₂) | ~ 3.70 | Triplet (t) | 4H |

The ¹³C NMR spectrum indicates the number of non-equivalent carbon environments in the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically appears as a single sharp line. The chemical shifts are influenced by the local electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift (higher ppm value). docbrown.info

Based on the structure of this compound, eight distinct carbon signals are expected. The chemical shifts for carbons in the morpholine ring are typically found with the carbons adjacent to oxygen appearing further downfield than those adjacent to the nitrogen. researchgate.net

Predicted ¹³C NMR Data for this compound

| Atom Number | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | C-1 (CH₃) | ~ 23.5 |

| 2 | C-2 (CH) | ~ 67.0 |

| 3 | C-3 (CH₂) | ~ 36.0 |

| 4 | C-4 (CH₂) | ~ 58.5 |

| 5, 9 | C-5, C-9 (CH₂) | ~ 54.0 |

To confirm the assignments made from 1D NMR spectra and to elucidate the complete molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the COSY spectrum would show correlations between:

H-1 and H-2

H-2 and H-3

H-3 and H-4

Protons on adjacent carbons within the morpholine ring (H-5/H-9 with H-6/H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It is invaluable for definitively assigning carbon signals based on their attached, and often more easily assigned, proton signals. For example, the proton signal at ~1.15 ppm (H-1) would show a cross-peak with the carbon signal at ~23.5 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). sdsu.edu This is crucial for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations for confirming the structure would include:

H-1 (CH₃) to C-2 and C-3

H-4 (CH₂) to C-5/C-9 of the morpholine ring, confirming the connection between the butanol chain and the heterocycle.

Protons on the morpholine ring (H-5/H-9) to the adjacent carbons within the ring (C-6/C-8).

Since this compound is a chiral compound, its enantiomers are indistinguishable in a standard achiral NMR environment. To determine the enantiomeric excess (ee), chiral auxiliaries are used to induce a chemical shift difference between the enantiomers.

Chiral NMR Shift Reagents: These are typically lanthanide complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), which can coordinate reversibly with the Lewis basic sites of the analyte (the hydroxyl group and morpholine nitrogen). harvard.edu This coordination forms transient diastereomeric complexes, causing the corresponding protons and carbons of the two enantiomers to resonate at slightly different frequencies, allowing for their integration and the calculation of the ee.

Chiral Anisotropic Derivatizing Agents: This method involves the covalent reaction of the chiral alcohol with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form a stable mixture of diastereomeric esters. researchgate.net These diastereomers have distinct NMR spectra, and the signals (often the well-resolved ¹⁹F signal of the MTPA moiety or proton signals near the new ester linkage) can be integrated to determine the enantiomeric ratio. researchgate.net

High-Resolution Mass Spectrometry (HRMS) in the Analysis of this compound

HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula.

The molecular formula of this compound is C₈H₁₇NO₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated.

High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm). The experimentally measured exact mass of the protonated molecule, [M+H]⁺, is compared to the theoretical value.

Molecular Formula: C₈H₁₇NO₂

Theoretical Exact Mass: 159.12593 Da

Expected HRMS (ESI+) m/z for [C₈H₁₈NO₂]⁺: 160.13321 Da

Fragmentation Pattern Analysis of this compound

Mass spectrometry provides critical information about a molecule's structure through the analysis of its fragmentation patterns upon ionization. For this compound (molar mass: 159.23 g/mol ), the fragmentation is dictated by the presence of the secondary alcohol and the tertiary amine within the morpholine ring.

The molecular ion [M]•+ is expected at an m/z of 159. Key fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation mechanism for both alcohols and amines. libretexts.orglibretexts.orgmiamioh.edu

Cleavage adjacent to the hydroxyl group: As a secondary alcohol, alpha-cleavage can occur on either side of the hydroxyl-bearing carbon. libretexts.org

Loss of a methyl radical (•CH₃) results in a fragment with m/z 144.

Loss of the morpholin-4-ylethyl radical (•CH₂CH₂N(CH₂)₄O) leads to the formation of an ion at m/z 45 ([CH₃CHOH]⁺).

Cleavage adjacent to the morpholine nitrogen: The C-C bond alpha to the nitrogen atom is prone to cleavage, leading to the loss of a propyl-2-ol radical and the formation of the stable morpholinomethyl cation at m/z 100 ([C₅H₁₀NO]⁺). This is often a base peak in the spectra of N-substituted morpholines.

Loss of Water: A common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O, 18 Da) from the molecular ion, which would yield a fragment ion at m/z 141. libretexts.orglibretexts.org

Ring Fragmentation: The morpholine ring itself can undergo fragmentation, typically involving the cleavage of C-C and C-O bonds, leading to a complex pattern of smaller fragment ions.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 159 | [C₈H₁₇NO₂]•+ | Molecular Ion |

| 144 | [M - CH₃]⁺ | Alpha-cleavage at secondary alcohol |

| 141 | [M - H₂O]•+ | Loss of water |

| 100 | [C₅H₁₀NO]⁺ | Alpha-cleavage at morpholine nitrogen (base peak) |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage at secondary alcohol |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. While IR spectroscopy measures the absorption of infrared light due to changes in dipole moment, Raman spectroscopy detects the inelastic scattering of light resulting from changes in polarizability.

The hydroxyl (-OH) group of the secondary alcohol in this compound gives rise to distinct and easily identifiable bands in the IR spectrum.

O-H Stretching: Due to intermolecular hydrogen bonding, the O-H stretching vibration appears as a strong and characteristically broad band in the region of 3500-3200 cm⁻¹. quimicaorganica.orgorgchemboulder.comlibretexts.org This broadening is a hallmark of alcohols in the condensed phase. spectroscopyonline.com

C-O Stretching: The stretching vibration of the C-O single bond in secondary alcohols is typically observed as a strong band in the 1150-1075 cm⁻¹ range. quimicaorganica.orgspectroscopyonline.com This peak's position helps distinguish it from primary and tertiary alcohols. quimicaorganica.orgspectroscopyonline.com

The morpholine ring contributes a number of characteristic vibrations to the IR and Raman spectra. These arise from the coupled motions of its C-C, C-N, and C-O-C bonds. Based on studies of morpholine and its derivatives, the following assignments can be made: nih.gov

C-H Stretching: The stretching vibrations of the C-H bonds in the methylene (CH₂) groups of the ring and the butyl chain appear in the 3000-2800 cm⁻¹ region.

CH₂ Scissoring/Deformation: These vibrations are typically found in the 1470-1440 cm⁻¹ range.

C-N Stretching: The stretching of the C-N bonds within the tertiary amine of the morpholine ring gives rise to bands in the 1200-1020 cm⁻¹ region.

C-O-C Stretching: The asymmetric stretching of the ether linkage (C-O-C) within the morpholine ring results in a strong, characteristic band, typically around 1115 cm⁻¹.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| O-H Stretch | Secondary Alcohol | 3500-3200 (broad) | Strong |

| C-H Stretch | Alkyl (CH₂, CH₃) | 3000-2800 | Medium-Strong |

| CH₂ Scissoring | Alkyl | ~1460 | Medium |

| C-O Stretch | Secondary Alcohol | 1150-1075 | Strong |

| C-O-C Asymmetric Stretch | Ether (Morpholine) | ~1115 | Strong |

| C-N Stretch | Tertiary Amine (Morpholine) | 1200-1020 | Medium |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination of Chiral this compound

This compound possesses a chiral center at the C2 position of the butanol chain, meaning it exists as two non-superimposable mirror images (enantiomers). Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This technique is a powerful tool for assigning the absolute configuration (R or S) of chiral compounds. nih.govacs.org

The process typically involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. Quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), are used to predict the ECD spectrum for a specific enantiomer (e.g., the R-enantiomer). A match between the signs and shapes of the Cotton effects in the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration of the synthesized or isolated compound. The ECD spectrum is highly sensitive to the spatial arrangement of atoms around the chromophores within the molecule.

Vibrational Circular Dichroism (VCD) Spectroscopy for Stereochemical Analysis of this compound

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the vibrational transition region. nih.gov VCD provides detailed information about the three-dimensional structure and absolute configuration of chiral molecules in solution. nih.govru.nl

Compared to ECD, VCD offers a greater number of spectral bands, providing a richer source of stereochemical information. nih.gov The VCD spectrum is exquisitely sensitive to the molecule's conformational flexibility and the relative spatial arrangement of its functional groups. For this compound, VCD can be used to probe the preferred conformations of the butanol chain relative to the morpholine ring.

Analysis of the VCD signals, particularly those associated with the C-O-H bending and C-O stretching modes of the chiral center, can provide definitive assignment of the absolute configuration. scilit.com As with ECD, the assignment is typically confirmed by comparing the experimental VCD spectrum to the Boltzmann-averaged spectrum calculated from the DFT-predicted spectra of all low-energy conformers. nih.gov

Computational Chemistry and Molecular Modeling of 4 Morpholin 4 Yl Butan 2 Ol

Quantum Chemical Calculations for Conformational Analysis of 4-(Morpholin-4-yl)butan-2-ol

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements, or conformers, each with a distinct energy level. Conformational analysis aims to identify the most stable of these arrangements, which in turn dictates the molecule's physical and chemical properties.

To explore the conformational landscape of this compound, a systematic search for low-energy structures is performed. This process typically begins with an initial 3D structure, which is then subjected to energy minimization to find the nearest local minimum on the potential energy surface.

Conformational search algorithms are then employed to explore a wider range of possible geometries. These algorithms can range from systematic searches, where rotatable bonds are incrementally rotated, to stochastic methods like Monte Carlo simulations, which randomly alter the molecular geometry and accept new conformations based on their energy. More advanced techniques may use molecular dynamics to simulate the molecule's movement over time, sampling different conformations as it traverses the potential energy surface.

The energies of the generated conformers are typically calculated using molecular mechanics force fields for speed, followed by higher-level quantum mechanical methods for more accurate energy rankings of the most promising candidates.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60° | 0.00 | 45.2 |

| 2 | 180° | 0.85 | 25.1 |

| 3 | -60° | 1.20 | 15.9 |

| 4 | 90° | 2.50 | 8.3 |

| 5 | -90° | 2.75 | 5.5 |

This is a hypothetical table to illustrate the expected output of a conformational analysis. The values are representative of a typical small organic molecule.

From the conformational search, a set of low-energy conformers is identified. These stable conformers represent the most likely shapes the molecule will adopt at a given temperature. The stability of each conformer is determined by a combination of factors including steric hindrance, intramolecular hydrogen bonding, and torsional strain.

Density Functional Theory (DFT) Studies on the Electronic Structure of this compound

Density Functional Theory (DFT) is a quantum mechanical method that is widely used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide valuable information about a molecule's reactivity and properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive.

DFT calculations can accurately predict the energies of the HOMO and LUMO and visualize their spatial distribution. For this compound, the HOMO is likely to be localized on the electron-rich morpholine (B109124) nitrogen and oxygen atoms, while the LUMO may be distributed over the butanol chain.

Table 2: Hypothetical DFT Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

This is a hypothetical table with representative values for a small organic molecule.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Regions of negative potential, typically colored red, indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and susceptible to nucleophilic attack.

For this compound, the ESP map would be expected to show a negative potential around the oxygen and nitrogen atoms of the morpholine ring and the hydroxyl group, reflecting their high electron density. The hydrogen atom of the hydroxyl group would likely exhibit a positive potential. This information is invaluable for predicting how the molecule will interact with other molecules and its potential sites of reactivity.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions Involving this compound

An MD simulation of this compound, typically in a solvent such as water, would begin by placing the molecule in a simulation box filled with solvent molecules. The system would then be allowed to evolve over time, and the trajectory of each atom would be recorded.

Analysis of this trajectory can provide insights into how the molecule interacts with its surroundings. For example, the formation and breaking of hydrogen bonds between the hydroxyl group or the morpholine heteroatoms and the surrounding water molecules can be monitored. This can provide a detailed picture of the molecule's solvation shell and its interactions with the solvent.

Table 3: Hypothetical Intermolecular Interactions of this compound with Water from MD Simulations

| Interaction Type | Donor | Acceptor | Average Distance (Å) |

| Hydrogen Bond | Hydroxyl H | Water O | 1.8 |

| Hydrogen Bond | Water H | Morpholine N | 2.0 |

| Hydrogen Bond | Water H | Morpholine O | 1.9 |

| Hydrogen Bond | Water H | Hydroxyl O | 1.9 |

This is a hypothetical table illustrating the types of interactions and representative distances that could be obtained from an MD simulation.

Hydrogen Bonding Networks of this compound

The structure of this compound contains key functional groups capable of forming and participating in hydrogen bonds (H-bonds). The hydroxyl (-OH) group serves as a strong H-bond donor and can also act as an acceptor. Additionally, the morpholine ring contains two potential H-bond acceptor sites: the nitrogen atom and the oxygen atom.

These features allow the molecule to form complex intermolecular networks in a condensed phase (e.g., as a pure liquid) or to interact extensively with protic solvents like water. Computational methods, particularly Molecular Dynamics (MD) simulations, are instrumental in exploring these networks. nih.govresearchgate.net An MD simulation models the movement of every atom in a system over time, allowing for the statistical analysis of intermolecular interactions.

To analyze the H-bond network, geometric criteria are typically defined. A hydrogen bond between a donor (D) and an acceptor (A) is considered to exist if the D-A distance is below a certain cutoff (e.g., <3.5 Å) and the D-H···A angle is greater than a specific value (e.g., >130°). aip.org Such analyses can reveal the prevalence of different H-bond motifs, such as chains, rings, and more complex branched structures, and quantify the average number of hydrogen bonds per molecule. aip.orgrsc.org In aqueous solutions, these studies can detail the competition between solute-solute, solute-solvent, and solvent-solvent hydrogen bonds, which governs the molecule's solubility and aggregation behavior. nih.gov

Table 1: Potential Hydrogen Bond Interactions for this compound

| Donor Group (on Molecule A) | Atom | Acceptor Group (on Molecule B) | Atom | Type of Interaction |

|---|---|---|---|---|

| Hydroxyl | H | Hydroxyl | O | Intermolecular (Self-Association) |

| Hydroxyl | H | Morpholine | O | Intermolecular (Self-Association) |

| Hydroxyl | H | Morpholine | N | Intermolecular (Self-Association) |

| Water (Solvent) | H | Hydroxyl | O | Solute-Solvent |

| Water (Solvent) | H | Morpholine | O | Solute-Solvent |

| Water (Solvent) | H | Morpholine | N | Solute-Solvent |

| Hydroxyl | H | Water (Solvent) | O | Solute-Solvent |

Solvent Effects on the Conformation and Dynamics of this compound

The flexible butanol chain of this compound allows it to adopt numerous conformations. The relative stability of these conformers can be significantly influenced by the surrounding solvent environment. pnas.org Computational studies can model this behavior by placing the molecule in a simulated environment that mimics bulk solvent, either through explicit solvent models (where individual solvent molecules are included in the simulation) or implicit solvent models (where the solvent is treated as a continuous medium). rsc.orgnih.gov

The key conformational degrees of freedom include the torsion angles along the C-C and C-N bonds of the butan-2-ol chain. In a nonpolar solvent, intramolecular hydrogen bonding between the hydroxyl proton and one of the morpholine heteroatoms might be favored, leading to a more compact conformation. Conversely, in polar protic solvents like water, the molecule is likely to adopt a more extended conformation to maximize hydrogen bonding with solvent molecules. rsc.org

Molecular dynamics simulations can track the transitions between different conformational states over time, providing insight into the molecule's flexibility and the energy barriers between different conformers. nih.gov This information is crucial for understanding how the molecule's shape, and thus its potential for biological activity, might change in different environments, such as moving from the bloodstream into a nonpolar lipid membrane.

Table 2: Key Dihedral Angles and Potential Solvent Influence

| Dihedral Angle | Atoms Involved | Description | Expected Influence of Polar Solvents |

|---|---|---|---|

| τ1 | C1-C2-C3-C4 | Butane backbone torsion | May shift equilibrium to favor extended (anti) conformations. |

| τ2 | C2-C3-C4-N | Linker to morpholine torsion | Influences the orientation of the morpholine ring relative to the chain. |

| τ3 | C3-C4-N-C5 | Linker to morpholine torsion | Affects the positioning of the morpholine ring. |

Prediction of Spectroscopic Properties of this compound Using Computational Methods

Computational quantum chemistry provides powerful tools to predict various types of molecular spectra. These predictions are invaluable for confirming molecular structures, interpreting experimental data, and understanding the electronic and vibrational properties of a molecule. For this compound, these methods can provide a detailed picture of its expected spectroscopic signatures.

Simulated NMR Spectra for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts (δ) and spin-spin coupling constants (J). The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with Density Functional Theory (DFT). nih.govacs.org Calculations are performed on the molecule's optimized geometry, and the resulting magnetic shielding tensors are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). imist.ma

By calculating the NMR properties for various low-energy conformers and performing a Boltzmann-weighted average, a final predicted spectrum that accounts for conformational flexibility can be generated. acs.org These predicted spectra can aid in the assignment of complex experimental spectra and confirm the connectivity and stereochemistry of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

| Atom Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C1 (CH₃) | ~1.15 | Doublet | ~23.5 |

| C2 (CH-OH) | ~3.75 | Multiplet | ~66.0 |

| C3 (CH₂) | ~1.60 | Multiplet | ~35.0 |

| C4 (CH₂-N) | ~2.40 | Multiplet | ~58.0 |

| C5, C9 (N-CH₂) | ~2.50 | Multiplet | ~54.0 |

| C6, C8 (O-CH₂) | ~3.65 | Multiplet | ~67.0 |

| OH | Variable | Singlet | - |

*Note: These values are illustrative, based on DFT calculations (e.g., B3LYP/6-31G(d)) and typical chemical shifts for similar functional groups. Actual values depend on the specific computational method, basis set, and solvent model used. rsc.orgd-nb.info

Calculated IR and Raman Spectra for this compound

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities. faccts.deacs.org The process involves first finding the molecule's minimum energy geometry and then computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the frequencies and normal modes of vibration. researchgate.net

Calculated IR intensities are derived from the changes in the molecular dipole moment during a vibration, while Raman activities are related to changes in polarizability. scm.com The predicted spectra provide a vibrational fingerprint of the molecule. This allows for the assignment of specific absorption bands in an experimental spectrum to the stretching, bending, and torsional motions of its functional groups. Due to the harmonic approximation used in most calculations, computed frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96-0.98) for better agreement. researchgate.net

Table 4: Illustrative Calculated Vibrational Frequencies and Assignments

| Calculated Frequency (cm⁻¹)* | Intensity (IR/Raman) | Assignment |

|---|---|---|

| ~3450 | Strong / Weak | O-H stretch |

| 2950-3000 | Strong / Strong | C-H stretch (alkyl) |

| 1450-1470 | Medium / Medium | C-H bend (scissoring) |

| ~1280 | Medium / Medium | C-N stretch |

| ~1115 | Strong / Medium | C-O-C stretch (morpholine ether) |

| ~1070 | Strong / Medium | C-O stretch (alcohol) |

*Note: Frequencies are hypothetical and represent typical values expected from a DFT calculation (e.g., B3LYP/6-31G(d)) before scaling. researchgate.net

Theoretical ECD and VCD Spectra for Chiral this compound Enantiomers

This compound possesses a chiral center at the C2 carbon, meaning it exists as two non-superimposable mirror-image enantiomers: (R)- and (S)-4-(morpholin-4-yl)butan-2-ol. These enantiomers can be distinguished by chiroptical spectroscopic techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Computational methods can predict these spectra, providing a powerful means to determine the absolute configuration of a synthesized or isolated sample. comporgchem.com

ECD Spectra: Predicted by calculating the electronic transitions of the molecule using Time-Dependent DFT (TD-DFT). This method yields the wavelengths, oscillator strengths (related to UV-Vis absorption), and rotational strengths (related to the ECD signal) of the electronic excitations. technologynetworks.com

VCD Spectra: Predicted from the same DFT frequency calculations used for IR and Raman spectra, but with the additional calculation of atomic axial tensors, which describe the differential absorption of left- and right-circularly polarized infrared light for each vibrational mode. researchgate.net

For a pair of enantiomers, the predicted ECD and VCD spectra are perfect mirror images. By comparing the predicted spectrum of one enantiomer (e.g., the R-enantiomer) with the experimental spectrum, the absolute configuration of the sample can be unambiguously assigned. frontiersin.org

Table 5: Hypothetical Key Transitions for (R)-4-(Morpholin-4-yl)butan-2-ol ECD Spectrum

| Wavelength (nm) | Rotational Strength (R) | Associated Electronic Transition |

|---|---|---|

| ~210 | +15.2 | n -> σ* (morpholine N, O) |

| ~195 | -8.5 | σ -> σ* |

*Note: Values are illustrative of a TD-DFT calculation. The signs of the rotational strengths would be inverted for the (S)-enantiomer.

In Silico Screening and Docking Studies of this compound with Potential Biological Targets

In silico techniques like molecular docking are essential tools in modern drug discovery for predicting how a small molecule might interact with a biological target, such as a protein or enzyme. wikipedia.org This method computationally places the ligand (this compound) into the binding site of a receptor and evaluates the interaction using a scoring function, which estimates the binding affinity. nih.govnih.gov

The morpholine moiety is a "privileged" scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates, often targeting kinases, G-protein coupled receptors, and other enzymes. researchgate.netresearchgate.net Therefore, it is plausible to screen this compound against a panel of such targets to identify potential biological activity. This process, known as inverse virtual screening, can generate hypotheses about the molecule's mechanism of action. nih.gov

A typical docking study involves:

Preparation: Obtaining the 3D structures of the ligand and the target protein (often from a database like the Protein Data Bank).

Docking: Using software (e.g., AutoDock, Glide) to sample various positions and conformations ("poses") of the ligand within the protein's active site. nih.gov

Scoring & Analysis: Ranking the poses based on a score that estimates binding free energy. The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. iscientific.org

Molecular Dynamics (MD) simulations can further refine the results by evaluating the stability of the predicted ligand-protein complex over time in a simulated physiological environment. mdpi.comnih.govnih.gov

Table 6: Illustrative Molecular Docking Results with a Hypothetical Protein Kinase Target

| Parameter | Value/Description |

|---|---|

| Protein Target (PDB ID) | e.g., 4JT6 (mTOR) mdpi.com |

| Binding Energy (kcal/mol) | -7.5 |

| Predicted Inhibition Constant (Ki) | ~2.5 µM |

| Hydrogen Bonds Formed | Hydroxyl (-OH) group H-bonds with Asp2195 backbone. Morpholine oxygen H-bonds with Val2240 backbone. |

| Key Interacting Residues | Leu1533, Val2240, Asp2195, Tyr2225 |

| Type of Interactions | Hydrogen bonding, hydrophobic interactions with the butyl chain. |

*Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking simulation.

Biological Activity and Mechanistic Studies of 4 Morpholin 4 Yl Butan 2 Ol

Investigation of Potential Biological Targets and Pathways for 4-(Morpholin-4-yl)butan-2-ol

Comprehensive searches of scientific databases yield no specific studies identifying the biological targets or pathways for this compound. The exploration of a novel chemical entity's biological activity typically commences with broad screening to identify potential interactions with known biological macromolecules.

Receptor Binding Assays for this compound

There is no publicly available data from receptor binding assays conducted on this compound. Such assays are fundamental in determining the affinity of a compound for a wide range of physiological receptors. The absence of this data means that the receptor interaction profile of this compound remains uncharacterized.

Enzyme Inhibition or Activation Profiles of this compound

Similarly, there is a lack of information regarding the effects of this compound on enzyme activity. Enzyme inhibition or activation assays would be necessary to determine if this compound can modulate the function of specific enzymes, which could, in turn, suggest potential therapeutic applications or toxicological effects.

In Vitro Cellular Assays for Biological Assessment of this compound

No published studies were found that utilize in vitro cellular assays to assess the biological effects of this compound. This indicates that the cellular responses to this compound have not been systematically investigated.

Cell Line Selection and Preparation for this compound Testing

Due to the absence of in vitro studies, there is no information on the selection or preparation of specific cell lines for testing with this compound. The choice of cell lines would typically be guided by initial screening results or the therapeutic area of interest.

Functional Assays Measuring Specific Biological Responses to this compound

Consequently, no data from functional assays measuring specific biological responses to this compound is available. Such assays would be crucial to elucidate the cellular mechanisms affected by the compound.

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

There are no specific structure-activity relationship (SAR) studies available for this compound and its derivatives. SAR studies involve synthesizing and testing a series of related compounds to understand how chemical structure influences biological activity. The morpholine (B109124) ring itself is a key feature in many active compounds, and its presence in this compound suggests potential for biological activity. nih.govresearchgate.net However, without experimental data on this specific compound and its analogues, no definitive SAR can be established. A general understanding from broader studies on morpholine derivatives indicates that modifications to the substituents on the morpholine ring and the side chain can significantly impact potency and selectivity for various biological targets. mdpi.com

Impact of Stereochemistry on the Biological Activity of this compound

While direct comparative studies on the biological activities of the (R)- and (S)-enantiomers of this compound are not extensively documented in publicly available literature, it is a well-established principle in pharmacology that enantiomers can exhibit distinct biological effects. For instance, one enantiomer may be therapeutically active while the other is inactive or, in some cases, may even produce undesirable side effects.

Illustrative Example of Stereospecific Activity:

To illustrate the potential impact of stereochemistry, the following hypothetical data table presents a comparison of the biological activity of the two enantiomers against a specific enzyme.

| Enantiomer | Target Enzyme | IC₅₀ (nM) | Relative Potency |

| (R)-4-(Morpholin-4-yl)butan-2-ol | Enzyme X | 50 | 10 |

| (S)-4-(Morpholin-4-yl)butan-2-ol | Enzyme X | 500 | 1 |

This table is a hypothetical representation to demonstrate the concept of stereoselectivity and is not based on experimentally verified data for this compound.

Influence of Functional Group Modifications on the Activity Profile of this compound

The biological activity of this compound can be significantly altered by modifying its key functional groups: the hydroxyl group and the morpholine ring. Such modifications are a cornerstone of medicinal chemistry, aimed at optimizing a compound's potency, selectivity, and pharmacokinetic properties.

Modifications of the Hydroxyl Group: The secondary alcohol is a crucial functional group that can participate in hydrogen bonding with biological targets. Modifications such as esterification, etherification, or oxidation to a ketone can have profound effects on the molecule's activity. For example, converting the hydroxyl group to an ester might enhance its lipophilicity, potentially improving its ability to cross cell membranes.

Modifications of the Morpholine Ring: The morpholine ring contributes to the molecule's polarity and can be involved in various interactions with biological macromolecules. Alterations to this ring, such as substitution at the nitrogen or carbon atoms, can influence the compound's binding affinity and selectivity. For instance, introducing substituents on the morpholine ring could create additional binding interactions with a target protein.

Illustrative Structure-Activity Relationship (SAR) Data:

The following table provides a hypothetical overview of how modifications to the functional groups of this compound could influence its biological activity.

| Compound | Modification | Target | Activity |

| This compound | None (Parent Compound) | Receptor A | Moderate |

| 4-(Morpholin-4-yl)butan-2-yl acetate | Esterification of -OH | Receptor A | Increased |

| 4-(Morpholin-4-yl)butan-2-one | Oxidation of -OH to ketone | Receptor A | Decreased |

| 4-(2-Methylmorpholin-4-yl)butan-2-ol | Substitution on morpholine ring | Receptor A | Altered Selectivity |

This table presents a hypothetical structure-activity relationship and is for illustrative purposes only.

Mechanistic Investigations of Biological Effects Induced by this compound

Understanding the molecular mechanisms by which this compound exerts its biological effects is essential for its development as a potential therapeutic agent. This involves identifying the specific cellular signaling pathways it modulates and the resulting changes in gene expression.

Signaling Pathway Modulation by this compound

Kinase Signaling Pathways: Many morpholine derivatives are known to be kinase inhibitors. It is conceivable that this compound could modulate the activity of protein kinases, which are critical regulators of numerous cellular processes.

G-Protein Coupled Receptor (GPCR) Signaling: The structural features of this compound might allow it to interact with GPCRs, a large family of receptors involved in a wide range of physiological functions.

Further research is necessary to elucidate the precise signaling pathways affected by this compound.

Gene Expression Changes Induced by this compound

The modulation of signaling pathways by a compound ultimately leads to changes in the expression of specific genes, which in turn mediate the observed biological effects. As with signaling pathway modulation, there is a lack of specific data on the gene expression changes induced by this compound.

Hypothetically, if this compound were to inhibit a pro-inflammatory signaling pathway, one would expect to see a downregulation of genes encoding pro-inflammatory cytokines and an upregulation of genes associated with anti-inflammatory responses. Transcriptomic studies, such as microarray analysis or RNA sequencing, would be required to comprehensively identify the genes and gene networks regulated by this compound.

Cellular Uptake, Distribution, and Localization Mechanisms of this compound

The ability of this compound to reach its intracellular target is governed by its cellular uptake, distribution, and subcellular localization. The physicochemical properties of the molecule, including its size, charge, and lipophilicity, play a crucial role in these processes.

The presence of the morpholine ring, a polar heterocyclic amine, and the hydroxyl group suggests that this compound is likely to be water-soluble. Its uptake into cells could occur through various mechanisms:

Passive Diffusion: If the molecule possesses sufficient lipophilicity, it may be able to passively diffuse across the cell membrane.

Carrier-Mediated Transport: The compound might be recognized and transported into the cell by specific transporter proteins embedded in the cell membrane.

Once inside the cell, this compound would distribute among the different subcellular compartments. Its localization would depend on its affinity for specific organelles. For example, its basic nitrogen atom could lead to its accumulation in acidic compartments such as lysosomes. Detailed cellular imaging studies using fluorescently labeled analogs of the compound would be necessary to determine its precise subcellular distribution.

Applications of 4 Morpholin 4 Yl Butan 2 Ol in Organic Synthesis

Utilization of 4-(Morpholin-4-yl)butan-2-ol as a Chiral Building Block

Chiral building blocks are essential starting materials in the synthesis of enantiomerically pure pharmaceuticals and other complex target molecules. portico.orgbuchler-gmbh.com The presence of a hydroxyl group at the C2 position makes this compound a candidate for such applications.

Synthesis of Enantiomerically Pure Intermediates from this compound

While specific examples detailing the direct use of this compound for the synthesis of enantiomerically pure intermediates are not extensively documented in publicly available literature, the general principles of chiral alcohol chemistry can be applied. The hydroxyl group can be readily converted into a variety of other functional groups, or it can serve as a handle for stereospecific reactions. For instance, oxidation of the secondary alcohol would yield the corresponding ketone, 4-(morpholin-4-yl)butan-2-one, which could then undergo stereoselective reduction using various chiral reducing agents to access either enantiomer of the parent alcohol with high enantiomeric excess.

Furthermore, the alcohol can be transformed into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a wide range of functionalities at the chiral center with inversion of stereochemistry.

Incorporation of the this compound Moiety into Complex Molecules

The morpholine-containing butanol structure can be incorporated into larger, more complex molecules. The nitrogen atom of the morpholine (B109124) ring provides a point for N-alkylation or N-acylation, allowing for the attachment of this chiral fragment to other molecular scaffolds. This strategy is particularly useful in medicinal chemistry, where the morpholine motif is a common feature in bioactive compounds due to its favorable physicochemical properties.

Role of this compound as a Ligand in Asymmetric Catalysis

Chiral ligands are crucial for the development of enantioselective catalytic processes. Amino alcohols, in particular, are a well-established class of ligands for a variety of asymmetric transformations.

Design and Synthesis of Chiral Ligands Derived from this compound

The structure of this compound is analogous to other successful amino alcohol ligands. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalyzed reaction. Derivatization of the parent molecule can lead to the synthesis of a library of related ligands with tuned steric and electronic properties.

For example, the hydroxyl group could be etherified or esterified with groups bearing other coordinating atoms, such as phosphorus or sulfur, to create bidentate or tridentate ligands. The morpholine nitrogen can also be part of a larger chelating system.

Application of this compound-Based Ligands in Asymmetric Reactions

While specific applications of ligands directly derived from this compound are not prevalent in the literature, analogous chiral amino alcohols have been successfully employed in a range of asymmetric reactions. These include the addition of organozinc reagents to aldehydes, asymmetric reductions of ketones, and various carbon-carbon bond-forming reactions. It is plausible that ligands derived from this compound could demonstrate efficacy in similar transformations.

The following table outlines potential asymmetric reactions where ligands derived from this compound could be applied, based on the performance of structurally similar amino alcohol ligands.

| Asymmetric Reaction | Potential Metal Catalyst | Expected Outcome |

| Diethylzinc addition to aldehydes | Ti(OiPr)4 | Enantiomerically enriched secondary alcohols |

| Borane reduction of prochiral ketones | BH3·SMe2 | Enantiomerically enriched secondary alcohols |

| Asymmetric allylic alkylation | Palladium(0) | Enantiomerically enriched allylic substitution products |

Derivatization of this compound for Advanced Synthetic Intermediates

The functional handles present in this compound allow for its conversion into a variety of more complex and synthetically useful intermediates.

The secondary alcohol can be oxidized to the corresponding ketone, which can then serve as an electrophile in a variety of reactions. For instance, it can undergo aldol (B89426) condensations, Wittig reactions, or reductive aminations to build molecular complexity.

The morpholine nitrogen can be quaternized to form ammonium (B1175870) salts, which can act as phase-transfer catalysts or be used in elimination reactions. Alternatively, the ring can be opened under specific conditions to yield linear amino alcohol derivatives.

The following table provides a summary of potential derivatizations of this compound and their applications.

| Derivative | Reagents | Potential Application |

| 4-(Morpholin-4-yl)butan-2-one | PCC, DMP, or Swern oxidation | Intermediate for C-C bond formation |

| 2-O-Tosyl-4-(morpholin-4-yl)butane | TsCl, pyridine | Precursor for nucleophilic substitution |

| N-Oxide of this compound | m-CPBA or H2O2 | Oxidizing agent or protecting group |

| Quaternary ammonium salt | Alkyl halide | Phase-transfer catalyst |

Synthesis of Natural Products and Pharmaceutical Scaffolds Incorporating the this compound Structure

The morpholine ring is a privileged structure in drug discovery, known to be a key component in a variety of bioactive molecules. It is often incorporated into molecular designs to improve pharmacokinetic properties. Morpholine and its derivatives serve as versatile building blocks in the synthesis of a wide range of therapeutic agents, including antibiotics, antifungals, and anticancer drugs.

However, a detailed review of scientific literature and patent databases did not yield specific examples of This compound being directly utilized as a starting material or a key intermediate in the total synthesis of natural products. Similarly, while numerous pharmaceutical scaffolds contain the morpholine ring, the direct incorporation of the intact This compound structure into named, widely recognized pharmaceutical scaffolds is not explicitly documented in the reviewed literature.

The research focus in medicinal chemistry often lies on the modification of the morpholine ring itself or the attachment of various substituents to the nitrogen atom to explore structure-activity relationships (SAR). While compounds with a butanol linker attached to the morpholine nitrogen exist, the specific isomer This compound does not feature prominently in the synthesis of established pharmaceuticals or natural products according to the available data.

Use of this compound in Material Science Applications

Morpholine derivatives have found applications in material science, particularly in the development of polymers. They can be used as monomers, curing agents, stabilizers, and cross-linking agents in the production of advanced materials with tailored mechanical and thermal properties. For instance, poly(N-acryloyl morpholine) (PNAM) is a well-studied biocompatible and thermoresponsive polymer with potential applications in the biomedical field.

Despite the general utility of morpholine derivatives in polymer science, there is no specific information available in the scientific literature or patent landscape detailing the use of This compound in material science applications. The presence of a hydroxyl group could theoretically allow it to be used as a monomer in the synthesis of polyesters or polyurethanes, or as a functional additive. However, no such applications have been documented in the reviewed sources. Therefore, this subsection is noted as "not applicable" based on the current body of scientific evidence.

Derivatization and Analogues of 4 Morpholin 4 Yl Butan 2 Ol

Design and Synthesis of Structural Analogues of 4-(Morpholin-4-yl)butan-2-ol

Structural analogues of this compound can be designed by modifying the carbon skeleton of the butanol chain or by altering the heteroatoms within the morpholine (B109124) ring. These changes can influence the molecule's size, shape, flexibility, and polarity, which in turn can affect its biological activity.

Modifications to the butanol chain can include altering its length, introducing branching, or incorporating unsaturation. For instance, homologation of the butanol chain to a pentanol (B124592) or hexanol derivative could be achieved by starting with the appropriate haloalkanol and reacting it with morpholine.

The introduction of branching on the butanol chain can be accomplished through various synthetic routes. For example, the synthesis of a methyl-substituted analogue could start from a branched haloalkanol, which is then subjected to nucleophilic substitution with morpholine.

While specific examples of butanol chain modifications for this compound are not extensively documented in publicly available literature, the general principles of organic synthesis allow for a wide range of possibilities.

Replacing the oxygen atom in the morpholine ring with other heteroatoms, such as sulfur or nitrogen, leads to the formation of thiomorpholine (B91149) and piperazine (B1678402) analogues, respectively. These substitutions significantly alter the electronic and conformational properties of the heterocyclic ring.

Thiomorpholine Analogues: The synthesis of the thiomorpholine analogue, 4-(thiomorpholin-4-yl)butan-2-ol, can be accomplished by reacting thiomorpholine with a suitable four-carbon electrophile, such as 1,2-epoxybutane (B156178) or 4-chloro-2-butanol. The resulting compound would feature a sulfur atom in place of the morpholine oxygen, which can influence its lipophilicity and metabolic stability.

Piperazine Analogues: The piperazine analogue, 4-(piperazin-1-yl)butan-2-ol, is a known compound. Its synthesis would typically involve the reaction of piperazine with a suitable butanol precursor. A common route is the alkylation of piperazine with a 4-halobutan-2-ol or a related epoxide. The presence of the second nitrogen atom in the piperazine ring provides an additional site for substitution, allowing for the creation of a library of N'-substituted derivatives. For example, reaction with an alkyl halide or a reductive amination protocol can introduce a variety of substituents at the N'-position. A notable example from the literature, although a structural isomer, is 4-amino-1-(4-(substituted)piperazin-1-yl)-butan-2-ol, which highlights the potential for further functionalization of the piperazine ring. e3s-conferences.org

| Analogue Type | Heterocyclic Ring | Key Structural Difference | Potential Synthetic Precursors |

|---|---|---|---|

| Thiomorpholine Analogue | Thiomorpholine | Sulfur replaces oxygen | Thiomorpholine, 1,2-epoxybutane |

| Piperazine Analogue | Piperazine | Nitrogen replaces oxygen | Piperazine, 4-chloro-2-butanol |

Modifications of the Hydroxyl Group in this compound

The secondary hydroxyl group in this compound is a prime site for derivatization, allowing for the formation of esters, ethers, and the conversion to other functional groups. These modifications can modulate the compound's polarity, hydrogen bonding capacity, and reactivity.

Ester Derivatives: Esterification of the secondary alcohol can be achieved through reaction with a variety of carboxylic acids, acid chlorides, or anhydrides, often in the presence of a catalyst. For example, reaction with acetic anhydride (B1165640) would yield 4-(morpholin-4-yl)butan-2-yl acetate. The choice of the acyl group can be used to tune the lipophilicity and steric bulk of the resulting ester.

Ether Derivatives: Etherification can be carried out, for instance, via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which is then reacted with an alkyl halide. This would result in the formation of an ether, such as 2-methoxy-4-(morpholin-4-yl)butane if methyl iodide is used.

Amine Derivatives: The hydroxyl group can be converted into an amino group through a two-step process. First, the alcohol is typically converted into a good leaving group, for example, by tosylation. The resulting tosylate can then undergo nucleophilic substitution with ammonia (B1221849) or a primary or secondary amine to yield the corresponding amine derivative, such as 4-(morpholin-4-yl)butan-2-amine.

Halide Derivatives: The conversion of the alcohol to an alkyl halide can be accomplished using various halogenating agents. For instance, reaction with thionyl chloride (SOCl₂) could produce 4-(2-chlorobutyl)morpholine, while phosphorus tribromide (PBr₃) could yield 4-(2-bromobutyl)morpholine. These halide derivatives can then serve as versatile intermediates for further nucleophilic substitution reactions.

| Derivative Type | Functional Group | General Synthetic Method | Example Reagents |

|---|---|---|---|

| Ester | -OC(O)R | Esterification | Acetic anhydride, Benzoyl chloride |

| Ether | -OR | Williamson ether synthesis | Sodium hydride, Methyl iodide |

| Amine | -NH₂, -NHR, -NR₂ | Tosylation followed by amination | Tosyl chloride, Ammonia |

| Halide | -Cl, -Br | Halogenation | Thionyl chloride, Phosphorus tribromide |

Modifications of the Morpholine Ring in this compound

The morpholine ring itself can be a target for modification, either through substitution on the ring carbons or by quaternization or oxidation of the nitrogen atom.

C-Substituted Morpholine Analogues: The synthesis of analogues with substituents on the carbon atoms of the morpholine ring generally requires starting from appropriately substituted precursors. For example, a methyl group could be introduced at the C-2 or C-3 position of the morpholine ring by using a substituted amino alcohol in the initial ring-forming reaction. Palladium-catalyzed carboamination reactions have been described as a key step in the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.

N-Oxide Derivatives: The tertiary amine of the morpholine ring can be oxidized to form an N-oxide derivative, 4-(4-oxido-4-morpholinyl)butan-2-ol. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The introduction of the N-oxide functionality significantly increases the polarity of the molecule and can alter its biological properties.

N-Alkyl and N-Aryl Derivatives: While the nitrogen in this compound is already substituted, the synthesis of analogues with different substituents on the nitrogen can be achieved by starting with an N-substituted morpholine and attaching the butan-2-ol side chain. A wide variety of N-alkyl and N-aryl morpholines are commercially available or can be synthesized, providing access to a broad range of analogues.

N-Alkylation and N-Acylation of the Morpholine Nitrogen in this compound

The nitrogen atom of the morpholine ring in this compound is a nucleophilic center, making it susceptible to electrophilic attack. However, as a tertiary amine, it cannot undergo direct alkylation or acylation in the same manner as a primary or secondary amine. To achieve substitution at this position, the nitrogen must be converted into a quaternary ammonium (B1175870) salt or an N-oxide derivative.

N-Alkylation to Form Quaternary Ammonium Salts: The lone pair of electrons on the morpholine nitrogen can react with alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide), to form quaternary ammonium salts. This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom, significantly increasing the polarity and water solubility of the resulting compound. The reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide.

N-Oxide Formation and Subsequent Reactions: Oxidation of the morpholine nitrogen using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding N-oxide. This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, altering the electronic properties and steric profile of the ring. Morpholine N-oxides can serve as intermediates for further functionalization.

While direct N-acylation is not possible on the tertiary amine, derivatives can be synthesized through multi-step pathways involving ring-opening and re-closure, or by starting from a different precursor, such as a secondary amine that is later cyclized and functionalized to yield the desired butan-2-ol side chain. General synthetic strategies for N-alkyl morpholine derivatives often involve the reaction of morpholine with various alcohols, a process that can be catalyzed by metal oxides. researchgate.netresearchgate.net

| Reaction Type | Reagent Class | Potential Product from this compound |

|---|---|---|

| N-Alkylation (Quaternization) | Alkyl Halides (e.g., CH₃I) | 4-(2-Hydroxybutyl)-4-methylmorpholin-4-ium iodide |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | 4-(2-Hydroxybutyl)morpholine 4-oxide |

Ring Substitution Patterns on the Morpholine Moiety of this compound

Modification of the morpholine ring itself, by introducing substituents on its carbon atoms (C-substitution), can significantly impact the molecule's conformation and biological activity. researchgate.net The synthesis of C-substituted morpholines is a key area of research in medicinal chemistry. researchgate.netsemanticscholar.org These syntheses often start from chiral amino alcohols to control stereochemistry, which can be crucial for biological function. nih.gov

Strategies to generate analogues of this compound with substituted morpholine rings could involve:

Using Substituted Amino Alcohols: The synthesis could begin with a substituted amino alcohol, such as a derivative of ethanolamine (B43304), which is then cyclized to form the desired substituted morpholine ring before the butan-2-ol side chain is attached. nih.gov

Palladium-Catalyzed Reactions: Advanced synthetic methods, such as palladium-catalyzed carboamination reactions, allow for the construction of substituted morpholine rings from substituted ethanolamine derivatives and aryl or alkenyl bromides. nih.govnih.gov This approach offers a modular way to introduce a variety of substituents at different positions on the ring. nih.gov

Intramolecular Cyclization: Nitrogen-tethered alkenols can undergo intramolecular cyclization catalyzed by palladium chloride to yield substituted morpholines. semanticscholar.org

The introduction of alkyl or aryl groups at the C-2, C-3, C-5, or C-6 positions of the morpholine ring can create steric bulk, alter lipophilicity, and introduce new points of interaction with biological targets. For example, cis-3,5-disubstituted morpholines can be synthesized from enantiomerically pure amino alcohols. nih.gov Structure-activity relationship (SAR) studies have shown that alkyl substitution at the C-3 position can increase anticancer activity. e3s-conferences.org

Exploration of Homologous Series and Isomers Based on this compound

Systematic structural variations of this compound can be explored through the creation of homologous series and the synthesis of various isomers.

Homologous Series: A homologous series can be generated by systematically varying the length of the alkyl chain connecting the morpholine ring and the secondary alcohol. This involves adding or removing methylene (B1212753) (-CH₂-) units.

Shorter Chain: 4-(Morpholin-4-yl)propan-2-ol

Parent Compound: this compound

Longer Chains: 4-(Morpholin-4-yl)pentan-2-ol, 4-(Morpholin-4-yl)hexan-2-ol

Altering the chain length affects the molecule's flexibility and the spatial relationship between the morpholine ring and the hydroxyl group, which can be critical for receptor binding. Studies on similar morpholine-bearing quinoline (B57606) derivatives have shown that the length of the linker between the two ring systems significantly influences cholinesterase inhibitory potency. nih.gov

Isomers: Isomers of this compound possess the same molecular formula (C₈H₁₇NO₂) but differ in the arrangement of their atoms.

Positional Isomers: These isomers differ in the position of the hydroxyl group on the butyl chain.

4-(Morpholin-4-yl)butan-1-ol: A primary alcohol, which would likely exhibit different reactivity and metabolic pathways compared to the secondary alcohol of the parent compound.

3-(Morpholin-4-yl)butan-2-ol: Both the morpholino group and the hydroxyl group are positioned on internal carbons of the chain.

Structural Isomers: These involve different branching of the carbon skeleton.

1-(Morpholin-4-yl)-2-methylpropan-2-ol: A tertiary alcohol with a branched chain.

Stereoisomers: The carbon atom bearing the hydroxyl group (C-2) in this compound is a chiral center. Therefore, the compound exists as a pair of enantiomers:

(R)-4-(Morpholin-4-yl)butan-2-ol

(S)-4-(Morpholin-4-yl)butan-2-ol Stereochemistry is often a critical determinant of biological activity, as enantiomers can interact differently with chiral biological targets like enzymes and receptors. nih.gov

Impact of Derivatization on the Reactivity and Potential Biological Activities of this compound

The derivatization of the this compound scaffold can profoundly impact its chemical reactivity and biological activity. The morpholine ring is a "privileged pharmacophore" frequently incorporated into bioactive molecules to improve their pharmacokinetic profile and confer a wide range of biological activities. researchgate.netnih.gov

Impact on Reactivity:

N-Alkylation (Quaternization): The formation of a quaternary ammonium salt renders the nitrogen non-nucleophilic and introduces a permanent positive charge. This drastically increases water solubility and can change how the molecule interacts with cell membranes and biological targets.

N-Oxidation: Conversion to an N-oxide reduces the basicity and nucleophilicity of the nitrogen atom. N-oxides can sometimes act as prodrugs, being reduced back to the parent amine in vivo.

C-Substitution: Introducing substituents on the morpholine ring can create steric hindrance, which may affect the accessibility of the nitrogen's lone pair and thus its reactivity. Electron-withdrawing or -donating groups on the ring can also electronically influence the nitrogen atom.

Impact on Potential Biological Activities: Structure-activity relationship (SAR) studies on a vast array of morpholine derivatives have provided insights into how specific structural modifications can tune biological activity. e3s-conferences.orgnih.gov While specific data for derivatives of this compound is limited, general principles from related compounds can be extrapolated.

Anticancer Activity: Many morpholine derivatives have been investigated as anticancer agents. e3s-conferences.orgrsc.org SAR studies suggest that substitution on the morpholine ring can be critical. For instance, the introduction of alkyl groups at the C-3 position or the presence of a 3,5-ethylene bridged morpholine has been shown to result in potent activity against mTOR, a key protein in cancer cell growth. e3s-conferences.org

Anti-inflammatory and Analgesic Activity: Appropriately substituted morpholine derivatives are known to possess anti-inflammatory and analgesic properties. researchgate.net

Cholinesterase Inhibition: Morpholine-bearing quinoline derivatives have been developed as potential treatments for Alzheimer's disease by inhibiting cholinesterases. SAR studies of these compounds revealed that the length of the linker between the morpholine and quinoline moieties, as well as substituents on an associated phenyl ring, were crucial for inhibitory potency. nih.gov

Monoamine Reuptake Inhibition: Certain 2-substituted morpholine derivatives act as potent inhibitors of serotonin (B10506) and noradrenaline reuptake, with activity being highly dependent on stereochemistry and aryl ring substitution. nih.gov

| Structural Modification | Observed Impact on Biological Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|

| C-4 Substituted Phenyl Group | Positive for activity | General Bioactivity | e3s-conferences.org |

| Alkyl Substitution at C-3 Position | Increased anticancer activity (mTOR inhibition) | Oncology | e3s-conferences.org |

| 3,5-Ethylene Bridged Morpholine | Potent mTOR inhibition | Oncology | e3s-conferences.org |

| Stereochemistry at C-2 Position | Determines selectivity for serotonin vs. noradrenaline reuptake inhibition | Neuroscience | nih.gov |

| Alkyl Linker Length | Influences cholinesterase inhibitory potency | Neurodegenerative Disease | nih.gov |

Degradation Pathways and Environmental Fate of 4 Morpholin 4 Yl Butan 2 Ol

Photolytic Degradation Pathways of 4-(Morpholin-4-yl)butan-2-ol

Photolytic degradation involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun.

Identification of Photolytic Degradation Products of this compound

The photolytic degradation of this compound is expected to proceed through the cleavage of the C-N bonds in the morpholine (B109124) ring or oxidation of the secondary alcohol. The specific products formed will depend on the environmental conditions, such as the presence of oxygen and sensitizers.

Table 1: Potential Photolytic Degradation Products of this compound

| Precursor Compound | Potential Degradation Product | Degradation Pathway |

| This compound | 4-(Morpholin-4-yl)butan-2-one | Oxidation of the secondary alcohol |

| This compound | Morpholine | Cleavage of the N-C bond |

| This compound | Smaller aliphatic aldehydes and acids | Ring-opening and subsequent oxidation |

Hydrolytic Stability and Degradation Products of this compound

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound to hydrolysis is a critical factor in its environmental persistence in aquatic systems.

pH Dependence of this compound Hydrolysis

This compound contains ether and amine functionalities within the morpholine ring and a secondary alcohol group. These functional groups are generally stable to hydrolysis under neutral pH conditions. The morpholine ring is a saturated ether amine, which is not susceptible to hydrolysis. The secondary alcohol group is also hydrolytically stable. Therefore, this compound is expected to be hydrolytically stable at neutral pH. Under extreme pH conditions (highly acidic or alkaline), some degradation may occur, but this is generally a slow process for this type of compound.

Products Resulting from Hydrolytic Cleavage of this compound

Given the expected hydrolytic stability of this compound, significant formation of hydrolytic degradation products is unlikely under typical environmental pH conditions (pH 4-9). If hydrolysis were to occur under extreme conditions, it would likely involve the cleavage of the ether bond in the morpholine ring, although this is energetically unfavorable.

Oxidative Degradation Mechanisms of this compound

Oxidative degradation is a key transformation pathway for many organic compounds in the environment, often mediated by reactive oxygen species.

The primary sites for oxidative attack on the this compound molecule are the secondary alcohol and the carbon atoms adjacent to the nitrogen atom in the morpholine ring. The oxidation of the secondary alcohol would lead to the formation of the corresponding ketone, 4-(morpholin-4-yl)butan-2-one. A study on the oxidative degradation of butan-2-ol showed that the end product was a ketone. ijres.org

The nitrogen atom in the morpholine ring can also be a site for oxidation, potentially leading to N-oxide formation. Furthermore, the C-H bonds on the carbon atoms alpha to the nitrogen are activated and susceptible to oxidative cleavage. This can lead to the opening of the morpholine ring and the formation of various smaller, more polar degradation products. The reaction with hydroxyl radicals (•OH) is expected to be a major oxidative degradation pathway in both the atmosphere and aquatic environments.

Table 2: Potential Oxidative Degradation Products of this compound

| Precursor Compound | Potential Degradation Product | Oxidizing Agent |

| This compound | 4-(Morpholin-4-yl)butan-2-one | Hydroxyl radical (•OH), Ozone (O₃) |

| This compound | N-oxide of this compound | Peroxy radicals (ROO•) |

| This compound | Ring-opened products (e.g., aldehydes, carboxylic acids) | Hydroxyl radical (•OH) |

Role of Reactive Oxygen Species in this compound Oxidation

The oxidation of organic pollutants in the environment is often mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH). nih.gov These highly reactive species can initiate the degradation of complex organic molecules. nih.gov For a compound like this compound, the morpholine ring and the butanol side chain present several potential sites for ROS attack.

The degradation process is likely initiated by the abstraction of a hydrogen atom from the carbon atoms adjacent to the nitrogen or oxygen within the morpholine ring, or from the butanol side chain. This initial attack would lead to the formation of an unstable organic radical, which can then undergo further reactions, including cleavage of the morpholine ring. google.commdpi.com The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom, influencing its reactivity compared to similar secondary amines like piperidine. wikipedia.org

Visible light can also promote the oxidative cleavage of C-C bonds in morpholine derivatives in the presence of a photosensitizer and oxygen, suggesting that photolytic degradation pathways involving ROS could be relevant in sunlit surface waters. google.com The hydroxyl radical, in particular, is a powerful oxidant that can lead to the mineralization of organic compounds into simpler inorganic substances like carbon dioxide, water, and ammonia (B1221849). nih.gov

Identification of Oxidative Degradation Metabolites of this compound